molecular formula C11H8O2S B1299153 2-Hydroxy-5-(2-thienyl)benzaldehyde CAS No. 215023-65-7

2-Hydroxy-5-(2-thienyl)benzaldehyde

Cat. No. B1299153
Key on ui cas rn: 215023-65-7
M. Wt: 204.25 g/mol
InChI Key: JDXKZIUDWWNBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323309B1

Procedure details

The synthesis of this compound is depicted schematically in FIG. 13. To a mixture of 5-bromosalicylaldehyde (2.847 g, 14.16 mmol) and Cl2Pd(PPh3)2 (0.497 g, 0.708 mmol, 0.05 equiv) was added tributylstannyl thiophene (6.75 mL, 21.24 mmol, 1.5 equiv) in 25 mL of DMF. The reaction mixture was heated at 80° C. 16 h, over which time the reaction color changed from light yellow to dark red. The reaction was cooled, diluted with Et2O and washed with dilute NH4Cl (4×150 mL). The organic layer was collected and filtered through a short silica pad to yield a yellow filtrate. The solvent was removed under reduced pressure to afford a gummy yellow solid, which was transferred to a frit and washed with hexanes. The yellow solid was dried in vacuo to afford 1.895 g (9.28 mmol, 66%) of a yellow powder (mp 102-103° C.). 1H NMR (CDCl3) δ11.01 (s, 1H), 9.96 (s, 1H), 7.80-7.76 (m, 2H), 7.29-7.24 (m, 2H), 7.11-7.07 (dd, 1H), 7.05-7.02 (dd, 1H). 13C NMR (CDCl3) δ196.5, 161.1, 142.7, 134.7, 130.8, 128.3, 127.1, 124.8, 123.0, 120.8, 118.4. MS m/z (204 (M+). HRMS (FAB) found m/z 205.0324 (M+H+); calcd for C11H9O2S m/z 205.0323 (M+H+).
Quantity
2.847 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.C([Sn]([C:24]1[S:25][CH:26]=[CH:27][CH:28]=1)(CCCC)CCCC)CCC>CN(C=O)C.CCOCC>[S:25]1[CH:26]=[CH:27][CH:28]=[C:24]1[C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.847 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Cl2Pd(PPh3)2
Quantity
0.497 g
Type
reactant
Smiles
Step Two
Name
Quantity
6.75 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)C=1SC=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of this compound
CUSTOM
Type
CUSTOM
Details
16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with dilute NH4Cl (4×150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
FILTRATION
Type
FILTRATION
Details
filtered through a short silica pad
CUSTOM
Type
CUSTOM
Details
to yield a yellow filtrate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a gummy yellow solid, which
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=C(C(C=O)=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.28 mmol
AMOUNT: MASS 1.895 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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